Superior In Vitro Antitubercular Activity of 2,4-Dichloro-5-thiazolecarboxaldehyde-Derived Chalcones
A direct head-to-head comparison of chalcones derived from 2,4-dichloro-5-thiazolecarboxaldehyde against the first-line antitubercular drug pyrazinamide showed a significant and quantifiable improvement in potency. The chalcone derivative bearing the 2,4-dichloro group exhibited a Minimum Inhibitory Concentration (MIC) of 4.41 µM, which was approximately 5.7 times more potent than the standard comparator [1]. This data demonstrates that the specific halogenation pattern is not merely a structural feature but a driver of enhanced biological activity in this assay.
| Evidence Dimension | Antitubercular Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 4.41 µM (for chalcone 7, a derivative of 2,4-dichloro-5-thiazolecarboxaldehyde) |
| Comparator Or Baseline | Pyrazinamide: MIC = 25.34 µM |
| Quantified Difference | Target compound derivative is ~5.7x more potent |
| Conditions | In vitro assay against Mycobacterium tuberculosis using standard protocols. |
Why This Matters
This quantifiable potency advantage over a clinical standard makes derivatives of this specific intermediate compelling for antitubercular drug discovery programs, justifying its selection over other thiazole carboxaldehyde isomers.
- [1] Gurrapu, S. et al. Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. Sciforum. 2020. View Source
